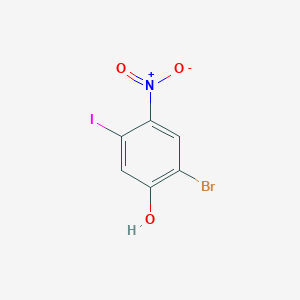![molecular formula C13H14F3NO3 B12850260 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid CAS No. 30544-58-2](/img/structure/B12850260.png)
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is an organic compound characterized by the presence of an aniline derivative with an acetyl group and a trifluoromethyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid typically involves the acetylation of 3-(trifluoromethyl)aniline followed by a coupling reaction with butanoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-3-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of an acetyl group.
4-(acetyloxy)anilino]acetic acid: Similar backbone but with different functional groups.
Uniqueness
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid is unique due to the combination of its acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
30544-58-2 |
|---|---|
Fórmula molecular |
C13H14F3NO3 |
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C13H14F3NO3/c1-9(18)17(7-3-6-12(19)20)11-5-2-4-10(8-11)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,19,20) |
Clave InChI |
BHYIIPMHZNLRTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCC(=O)O)C1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
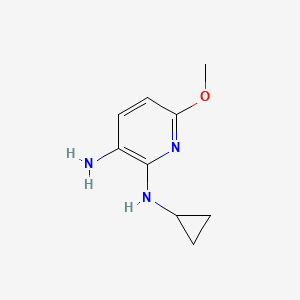
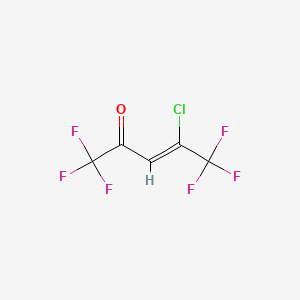
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
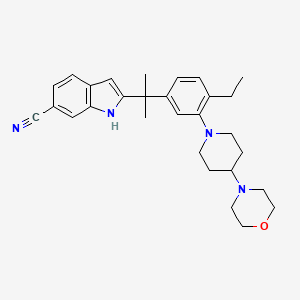
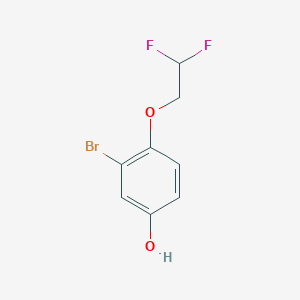

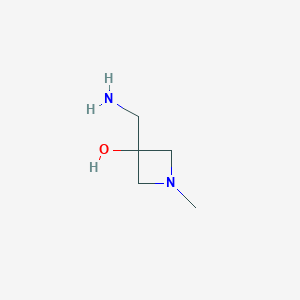

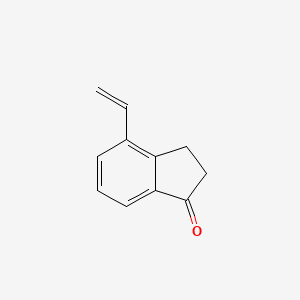
![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
